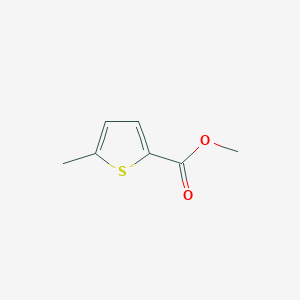

5-甲基噻吩-2-甲酸甲酯

概述

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including methods that might apply to Methyl 5-methylthiophene-2-carboxylate, involves strategic halogenation, alkylation, and coupling reactions. For example, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, providing operational simplicity and avoidance of strong bases, which could be applicable to Methyl 5-methylthiophene-2-carboxylate synthesis (Kogami et al., 2011).

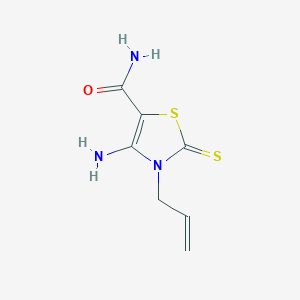

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, involving interactions between various functional groups. For instance, the crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate revealed intricate hydrogen bond interactions and provided insights into the electrostatic potential and molecular orbitals (Tao et al., 2020). These findings highlight the importance of analyzing the molecular structure for understanding the chemical behavior of thiophene derivatives.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which significantly affect their properties. The copper-mediated N-arylation of Methyl 2-Aminothiophene-3-carboxylate with organoboron reagents via Chan-Lam cross-coupling demonstrates the versatility of thiophene derivatives in forming N-arylated products with a broad range of functional groups (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed molecular structure analysis, as performed for 2-methylthiophene, provides valuable information on bond lengths, angles, and torsional vibrations, which are crucial for understanding the physical properties of these compounds (Tanabe et al., 1995).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards electrophiles, nucleophiles, and participation in cycloaddition reactions, are pivotal for their application in organic synthesis. The synthesis and reactions of 5-Methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one illustrate the reactivity of thiophene derivatives in forming complex heterocyclic compounds (Kysil et al., 2008).

科学研究应用

合成和制备

5-甲基噻吩-2-甲酸甲酯一直是各种研究的主题,重点是其合成和制备。例如,开发了一种制备 2-甲基噻吩-3-甲酸乙酯的方法,该方法与 5-甲基噻吩-2-甲酸甲酯密切相关。该方法操作简单,避免使用强碱,使其更安全、更高效 (Kogami 和 Watanabe,2011 年)。

反应和衍生物

研究探讨了 5-甲基噻吩-2-甲酸甲酯及其衍生物的反应。例如,已经检查了 3-羟基噻吩-2-甲酸甲酯的氯化和与含活氢的化合物的反应,提供了对这些化合物的化学行为的见解 (Corral、Lissavetzky 和 Manzanares,1990 年)。此外,已经研究了使用溴噻吩衍生物中酯作为阻断基团的钯催化直接杂芳基化,展示了该化合物在形成双杂芳基中的用途 (Fu、Zhao、Bruneau 和 Doucet,2012 年)。

荧光性质

对与 5-甲基噻吩-2-甲酸甲酯类似的化合物 5-乙酰基-2-氨基-4-甲基噻吩-3-甲酸乙酯的研究揭示了新的荧光性质。这表明在材料科学和光学技术中具有潜在应用 (Guo Pusheng,2009 年)。

生物医学研究

5-甲基噻吩-2-甲酸甲酯衍生物已合成用于生物医学研究。例如,已经鉴定和合成了 2-((2-氯苯基)(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)甲基)-4-甲基噻唑-5-甲酸衍生物,该衍生物在体内表现出抗血栓活性 (Babu、Babu、Ravisankar 和 Latha,2016 年)。

环境应用

已经探索了该化合物的环境应用,特别是在微生物代谢的背景下。研究表明,细菌代谢会导致 5-甲基-2-噻吩甲酸的形成,表明在生物降解和环境修复中具有潜在作用 (Fedorak、Coy 和 Peakman,1996 年)。

化学工程

在化学工程中,5-甲基噻吩-2-甲酸甲酯已用于在自动化反应器平台上集成间歇和流动反应。这说明了该化合物在促进先进合成工艺中的作用 (Fitzpatrick 和 Ley,2016 年)。

安全和危害

“Methyl 5-methylthiophene-2-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

Methyl 5-methylthiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by Methyl 5-methylthiophene-2-carboxylate remain to be elucidated.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their broad range of biological activities . .

Pharmacokinetics

Its Log Kp (skin permeation) is -5.7 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 2.18 . These properties suggest that Methyl 5-methylthiophene-2-carboxylate has good bioavailability.

Result of Action

Given the known biological activities of thiophene derivatives, it can be inferred that methyl 5-methylthiophene-2-carboxylate may have potential therapeutic effects .

属性

IUPAC Name |

methyl 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZGUGQLAOODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342324 | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19432-69-0 | |

| Record name | Methyl 5-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

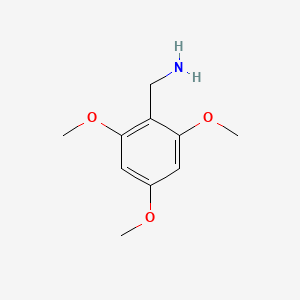

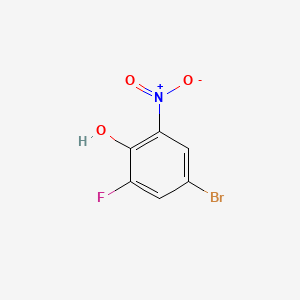

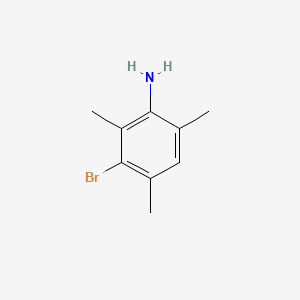

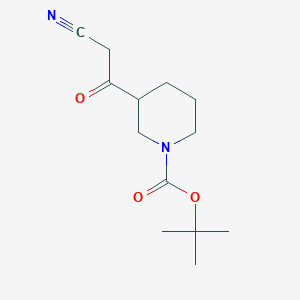

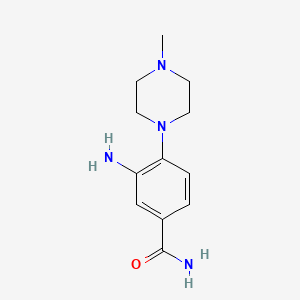

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

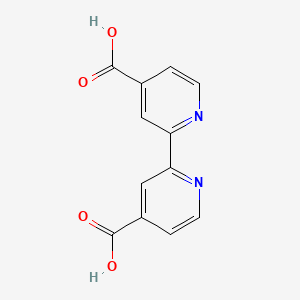

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。